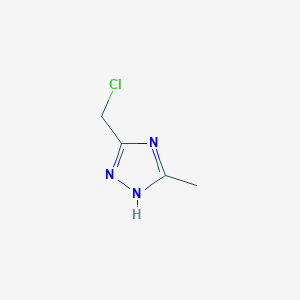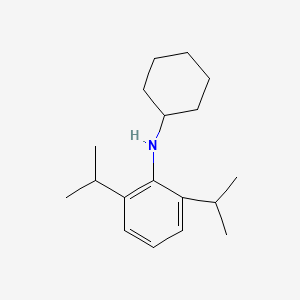![molecular formula C16H20ClN3Ni- B12054864 bis[2-(dimethylamino)phenyl]azanide;chloronickel](/img/structure/B12054864.png)
bis[2-(dimethylamino)phenyl]azanide;chloronickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2-(dimethylamino)phenyl]azanide;chloronickel: is a chemical compound with the molecular formula C16H20ClN3Ni and a molecular weight of 348.497 g/mol . This compound is known for its applications as a metal catalyst, particularly in the field of organic synthesis . It is a nickel-based compound that features two dimethylamino groups attached to phenyl rings, coordinated to a central nickel atom through an azanide ligand .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(dimethylamino)phenyl]azanide;chloronickel typically involves the reaction of nickel chloride with 2-(dimethylamino)aniline under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as dichloromethane or chloroform . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition . The product is then purified through crystallization or other separation techniques to achieve the desired quality .
化学反应分析
Types of Reactions: Bis[2-(dimethylamino)phenyl]azanide;chloronickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: The compound can participate in substitution reactions where the chloronickel moiety is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(I) species .
科学研究应用
Chemistry: Bis[2-(dimethylamino)phenyl]azanide;chloronickel is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes . Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: In biological and medical research, this compound is used to study the interactions of nickel complexes with biological molecules .
Industry: Industrially, this compound is employed in the production of fine chemicals, pharmaceuticals, and agrochemicals . Its catalytic properties enhance the efficiency and selectivity of various chemical processes .
作用机制
The mechanism by which bis[2-(dimethylamino)phenyl]azanide;chloronickel exerts its effects involves the coordination of the nickel center to substrates, facilitating their transformation through catalytic cycles . The dimethylamino groups and the azanide ligand play crucial roles in stabilizing the nickel center and enhancing its reactivity . The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
相似化合物的比较
- Bis[2-(dimethylamino)phenyl]amine nickel(II) chloride
- Nickel(II) chloride
- Nickel(II) acetate
Comparison: Compared to other nickel-based compounds, bis[2-(dimethylamino)phenyl]azanide;chloronickel exhibits unique catalytic properties due to the presence of the dimethylamino groups and the azanide ligand . These features enhance its stability and reactivity, making it more effective in certain catalytic applications . Additionally, its ability to undergo various chemical reactions and form diverse products further distinguishes it from similar compounds .
属性
分子式 |
C16H20ClN3Ni- |
|---|---|
分子量 |
348.49 g/mol |
IUPAC 名称 |
bis[2-(dimethylamino)phenyl]azanide;chloronickel |
InChI |
InChI=1S/C16H20N3.ClH.Ni/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(3)4;;/h5-12H,1-4H3;1H;/q-1;;+1/p-1 |
InChI 键 |
DWNFDTBXTFLQAY-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C1=CC=CC=C1[N-]C2=CC=CC=C2N(C)C.Cl[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


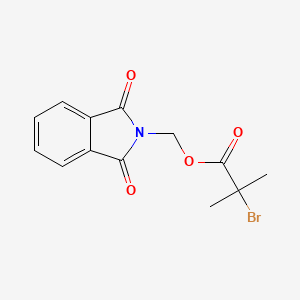
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)
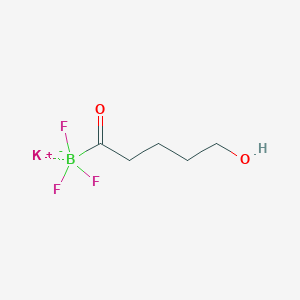
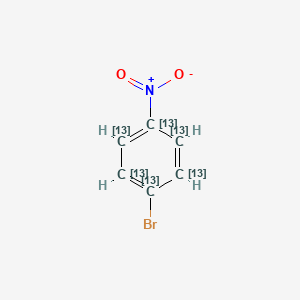
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)

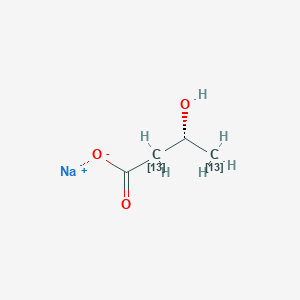


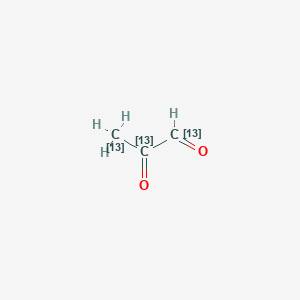
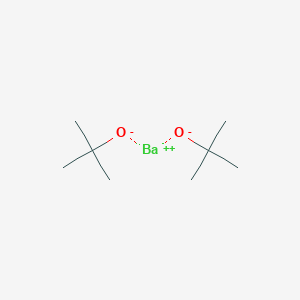
![6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12054855.png)
